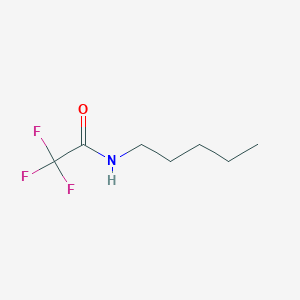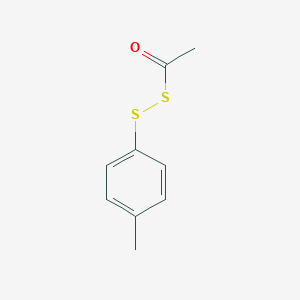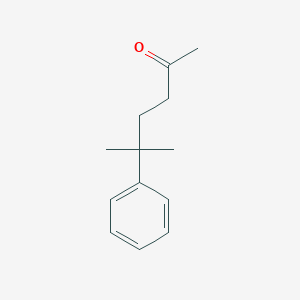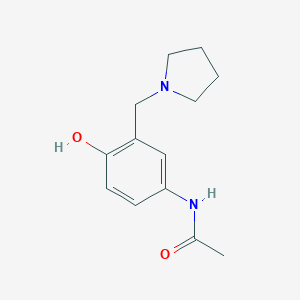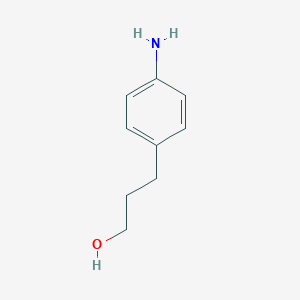
3-(4-氨基苯基)丙醇
概述
描述
Synthesis Analysis
The synthesis of 3-(4-Aminophenyl)propan-1-ol and its derivatives often involves multi-step chemical processes. One approach includes the preparation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols through reactions that demonstrate significant cardioselectivity of certain derivatives, emphasizing the importance of the substituents in determining the affinity for beta-adrenoceptors (Rzeszotarski et al., 1979). Another method describes the synthesis of 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, highlighting the influence of substituents on pharmacological activities (Gupta et al., 1978).
科学研究应用
荧光生物标记物的开发: Pelizaro 等人 (2019) 探索了使用化合物(包括 1-(4-(4-氨基苯基)-1H-1,2,3-三唑-1-基)-3-(3-十五烷基苯氧基)丙烷-2-醇)的可能性,这些化合物源自工业废料如腰果酚和甘油,用于创建荧光生物标记物。这些化合物在生物柴油质量控制中具有应用,并且表现出低急性毒性,表明其在安全的环境暴露中具有潜力 (Pelizaro 等人, 2019).
心脏选择性 β 受体阻滞剂: Rzeszotarski 等人 (1979) 合成了一系列化合物,包括 1-[(4-羟基苯乙基)氨基]-3-(芳氧基)丙烷-2-醇,分析了它们对 β-肾上腺素受体的亲和力。这些化合物表现出显着的心脏选择性,这在 β 受体阻滞剂的开发中非常重要 (Rzeszotarski 等人, 1979).
缓蚀: Gao 等人 (2007) 合成了叔胺,如 1,3-二吗啉-4-基丙烷-2-醇,并评估了它们在抑制碳钢腐蚀中的性能。这些化合物充当阳极抑制剂,在金属表面形成保护层 (Gao 等人, 2007).
抗菌和抗自由基活性: Čižmáriková 等人 (2020) 制备了一系列化合物,包括 (3-烷氧基甲基-4-羟基苯基)丙烷-1-酮,并评估了它们的抗菌和抗氧化活性。他们发现这些活性与某些 β 受体阻滞剂相比较低 (Čižmáriková 等人, 2020).
达泊西汀的不对称合成: Torre 等人 (2006) 对 3-氨基-3-苯基丙烷-1-醇衍生物的酶促拆分进行了研究,以生产 (S)-达泊西汀合成中的有价值的中间体 (Torre 等人, 2006).
Src 激酶抑制和抗癌活性: Sharma 等人 (2010) 合成了一系列 3-(N-烷基-N-苯基氨基)丙烷-2-醇衍生物,评估它们作为 Src 激酶抑制剂和抗癌活性。他们鉴定了对 Src 激酶具有显着抑制效力且对乳腺癌细胞有效的特定化合物 (Sharma 等人, 2010).
安全和危害
属性
IUPAC Name |
3-(4-aminophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAHSYNSNZPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277618 | |
| Record name | 3-(4-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)propan-1-ol | |
CAS RN |
14572-92-0 | |
| Record name | 4-Aminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


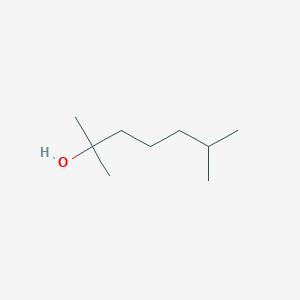
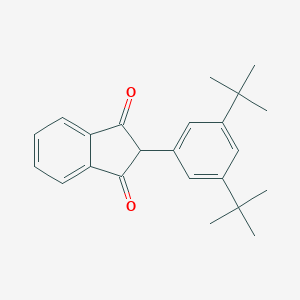
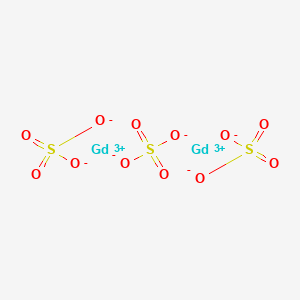
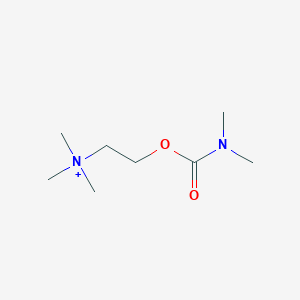
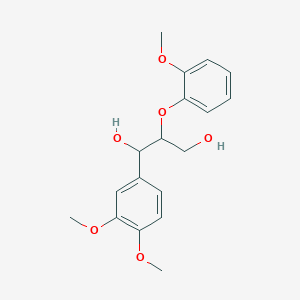
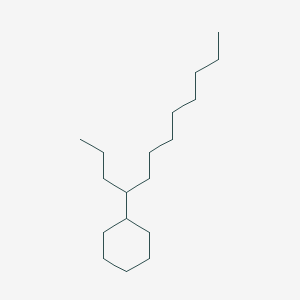
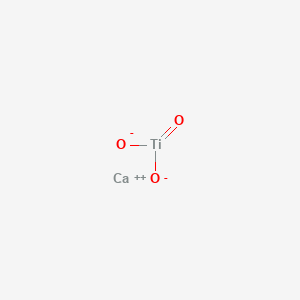
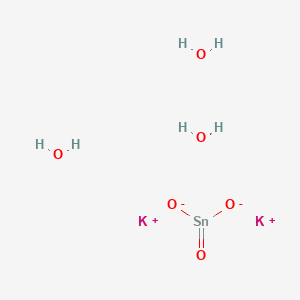
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
